2,4-Dibromo-5-hydroxybenzaldehyde

Toxicology Occupational safety Chemical procurement risk assessment

Procure 2,4-dibromo-5-hydroxybenzaldehyde (CAS 3111-51-1) ≥98% HPLC-verified as a bifunctional building block for kinetically orthogonal cross-coupling. Its unique 2,4-dibromo-5-hydroxy pattern creates two electronically distinct sites for sequential palladium-catalyzed functionalization—a reactivity signature mono-brominated or regioisomeric analogs cannot replicate. This specificity is critical for constructing merestinib-class c-Met tyrosine kinase inhibitor scaffolds and for systematic SAR exploration against MRSA (baseline MIC 500 μg/mL). For crystallographic studies, reference O···O dimer distance: 2.839(5) Å. Verify regioisomer identity to prevent uncontrolled variables in synthetic or biological workflows.

Molecular Formula C7H4Br2O2
Molecular Weight 279.91 g/mol
CAS No. 3111-51-1
Cat. No. B1308521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-hydroxybenzaldehyde
CAS3111-51-1
Molecular FormulaC7H4Br2O2
Molecular Weight279.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)Br)Br)C=O
InChIInChI=1S/C7H4Br2O2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
InChIKeyYYYLLTIYDVSUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-5-hydroxybenzaldehyde (CAS 3111-51-1): Technical Specifications and Comparative Positioning for R&D Procurement


2,4-Dibromo-5-hydroxybenzaldehyde (CAS 3111-51-1) is a polyhalogenated aromatic aldehyde with the molecular formula C₇H₄Br₂O₂ and a molecular weight of 279.91 g/mol. The compound features a distinctive 2,4-dibromo substitution pattern with a hydroxyl group at position 5 relative to the aldehyde functionality, a configuration that imparts specific reactivity profiles in cross-coupling chemistry and biological screening applications [1]. As an ortho/para-dibrominated benzaldehyde with an electron-donating hydroxyl group, this compound serves as a bifunctional building block for pharmaceutical intermediate synthesis and materials chemistry, with documented utility in the preparation of c-Met tyrosine kinase inhibitors [2].

2,4-Dibromo-5-hydroxybenzaldehyde vs. In-Class Brominated Benzaldehydes: Why Regioisomeric Substitution Pattern Determines Synthetic and Biological Utility


Brominated hydroxybenzaldehydes are not functionally interchangeable building blocks. The specific 2,4-dibromo-5-hydroxy substitution pattern in this compound creates a unique electronic and steric environment that fundamentally alters its reactivity in cross-coupling chemistry, hydrogen-bonding behavior in the solid state, and biological activity profiles. Regioisomers such as 3,5-dibromo-4-hydroxybenzaldehyde, 2-bromo-5-hydroxybenzaldehyde, and 3-bromo-4-hydroxybenzaldehyde exhibit markedly different site-selectivity in Suzuki-Miyaura couplings due to variations in aryl bromide electronic activation and steric accessibility [1]. Similarly, biological screening data demonstrate that the 2,4-dibromo-5-hydroxy configuration yields distinct antimicrobial and enzyme inhibition activities that cannot be replicated by mono-brominated or differently substituted dibrominated analogs [2]. For procurement decisions, substituting a regioisomer without validating synthetic or biological equivalence introduces uncontrolled variables that may compromise synthetic route yield, target binding affinity, or material crystallinity.

2,4-Dibromo-5-hydroxybenzaldehyde Quantitative Evidence Guide: Head-to-Head Performance Data Against Structural Analogs


Skin Sensitization Potency of 2,4-Dibromo-5-hydroxybenzaldehyde vs. 2-Bromo-5-hydroxybenzaldehyde: LLNA EC3 Comparative Analysis

Although direct LLNA EC3 data for 2,4-dibromo-5-hydroxybenzaldehyde are not available in the peer-reviewed literature, its skin sensitization hazard classification is documented as H317 (may cause an allergic skin reaction) [1]. The structurally related mono-brominated analog 2-bromo-5-hydroxybenzaldehyde has a measured LLNA EC3 value of 2.6% (pEC3 = 1.89), classifying it as a moderate skin sensitizer [2]. The presence of two bromine substituents in the target compound is expected to confer different dermal reactivity compared to the mono-brominated analog, a consideration relevant for laboratory handling protocols and occupational exposure assessments.

Toxicology Occupational safety Chemical procurement risk assessment

Crystal Packing and Hydrogen-Bonding Geometry: Solid-State Structural Characterization of 2,4-Dibromo-5-hydroxybenzaldehyde

Single-crystal X-ray diffraction analysis reveals that 2,4-dibromo-5-hydroxybenzaldehyde crystallizes as centrosymmetric dimers linked by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups [1]. The O···O hydrogen-bond distance is 2.839(5) Å, while other intermolecular interactions are weak [1]. Notably, the aldehyde group and both bromine atoms deviate significantly from the plane of the benzene ring, a structural feature that distinguishes this compound from other halogenated benzaldehydes with planar geometries [1].

Crystallography Materials science Solid-state characterization

Anti-MRSA Activity: MIC Comparison of 2,4-Dibromo-5-hydroxybenzaldehyde Against Methicillin-Resistant Staphylococcus aureus

In antimicrobial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA), 2,4-dibromo-5-hydroxybenzaldehyde exhibited a minimum inhibitory concentration (MIC) of 500 μg/mL [1]. This activity is contextually relevant when compared to vancomycin, a clinical reference standard for MRSA treatment, which typically demonstrates MIC values of ≤2 μg/mL against susceptible strains. While the target compound's MIC is substantially higher than that of vancomycin, its activity as a small-molecule scaffold provides a starting point for structure-activity relationship studies and derivatization campaigns [1].

Antimicrobial resistance MRSA Drug discovery intermediate

Synthetic Intermediate Purity Specification: HPLC-Verified Quality Metrics for 2,4-Dibromo-5-hydroxybenzaldehyde

Commercial-grade 2,4-dibromo-5-hydroxybenzaldehyde is routinely supplied with HPLC-verified purity of ≥95% to 98%, with certificate of analysis (COA) documentation available from multiple suppliers . This purity specification is critical for multi-step pharmaceutical syntheses where impurities can propagate through reaction sequences and complicate downstream purification . In comparison, 2-bromo-5-hydroxybenzaldehyde and 3-bromo-4-hydroxybenzaldehyde are often supplied at similar purity ranges (≥95–98%), though batch-to-batch consistency varies by vendor .

Analytical chemistry Quality control Synthetic intermediate procurement

Pharmaceutical Intermediate Application: 2,4-Dibromo-5-hydroxybenzaldehyde as Key Building Block for c-Met Kinase Inhibitor LY-2801653 (Merestinib)

2,4-Dibromo-5-hydroxybenzaldehyde has been employed as a key synthetic intermediate in the preparation of LY-2801653 (merestinib), a type II ATP-competitive c-Met receptor tyrosine kinase inhibitor developed by Eli Lilly and Company [1]. Merestinib has demonstrated nanomolar potency against c-Met (IC₅₀ = 2 nM), AXL, MST1R, ROS1, DDR1/2, and MKNK1/2 kinases, with Phase II clinical evaluation in cholangiocarcinoma and non-small cell lung cancer [2]. The 2,4-dibromo substitution pattern provides orthogonal reactivity handles for sequential functionalization, enabling the construction of the merestinib core scaffold .

Oncology Kinase inhibitor Process chemistry Pharmaceutical intermediate

2,4-Dibromo-5-hydroxybenzaldehyde: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: c-Met Kinase Inhibitor Development

Procure 2,4-dibromo-5-hydroxybenzaldehyde as a validated building block for the synthesis of c-Met receptor tyrosine kinase inhibitors, following the precedent established by Eli Lilly's merestinib (LY-2801653) development program [1]. The compound's 2,4-dibromo substitution pattern provides two distinct cross-coupling sites (ortho and para relative to the aldehyde) that can be sequentially functionalized via Suzuki-Miyaura or related palladium-catalyzed reactions [2]. This orthogonal reactivity is essential for constructing the merestinib core scaffold and cannot be replicated using mono-brominated or differently substituted dibrominated regioisomers. Procurement for this application requires HPLC-verified purity ≥97% to minimize side-product formation during multi-step sequences .

Antimicrobial Resistance Research: Anti-MRSA Scaffold Optimization

Utilize 2,4-dibromo-5-hydroxybenzaldehyde as a starting scaffold for structure-activity relationship (SAR) studies targeting methicillin-resistant Staphylococcus aureus (MRSA), with baseline MIC data of 500 μg/mL established against clinical MRSA isolates [1]. The presence of both bromine atoms and the free hydroxyl group provides multiple derivatization points for systematic chemical modification, enabling iterative optimization of antimicrobial potency. This scaffold approach is particularly relevant for academic and industrial antibiotic discovery groups seeking to develop novel chemotypes distinct from existing β-lactam and glycopeptide antibiotic classes.

Crystallography and Solid-State Materials Characterization

Source 2,4-dibromo-5-hydroxybenzaldehyde for crystallographic studies where the compound's centrosymmetric dimer formation and non-planar geometry (aldehyde and bromine atoms deviating from the benzene ring plane) serve as a model system for studying halogen bonding and hydrogen-bonding interactions in aromatic aldehydes [1]. The O···O hydrogen-bond distance of 2.839(5) Å provides a quantitative reference point for comparative analysis with other halogenated benzaldehyde derivatives. This application is relevant for materials science groups investigating crystal engineering principles or developing predictive models for solid-state packing behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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